Des-difluoro Keto Ledipasvir

Description

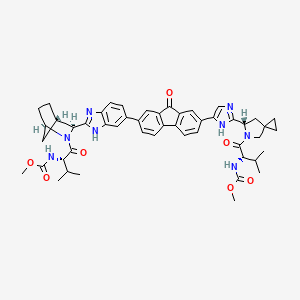

Structure

2D Structure

Properties

Molecular Formula |

C49H54N8O7 |

|---|---|

Molecular Weight |

867.0 g/mol |

IUPAC Name |

methyl N-[(2S)-1-[(6S)-6-[5-[7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]-9-oxofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C49H54N8O7/c1-24(2)39(54-47(61)63-5)45(59)56-23-49(15-16-49)21-38(56)43-50-22-37(53-43)28-9-13-32-31-12-8-26(18-33(31)42(58)34(32)19-28)27-10-14-35-36(20-27)52-44(51-35)41-29-7-11-30(17-29)57(41)46(60)40(25(3)4)55-48(62)64-6/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,50,53)(H,51,52)(H,54,61)(H,55,62)/t29-,30+,38-,39-,40-,41-/m0/s1 |

InChI Key |

FXHZUKJMZRMUPR-KMWAZVGDSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5=O)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC |

Canonical SMILES |

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5=O)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |

Origin of Product |

United States |

Structural Elucidation and Characterization Techniques in Chemical Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are instrumental in providing detailed information about the atomic and molecular structure of Des-difluoro Keto Ledipasvir. By interacting with electromagnetic radiation, the molecule reveals a unique fingerprint, allowing for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to assign the specific chemical environment of each proton and carbon atom.

In ¹H NMR, the chemical shifts (δ) of the protons are influenced by their local electronic environment. Protons in aromatic regions, such as those on the benzimidazole (B57391) and fluorene (B118485) ring systems, are expected to resonate at lower fields (higher δ values) due to deshielding effects. Protons adjacent to electronegative atoms like nitrogen and oxygen will also exhibit downfield shifts.

¹³C NMR provides information on the carbon skeleton of the molecule. The presence of the ketone carbonyl group (C=O) in the fluorene moiety is a key diagnostic feature, expected to appear at a characteristic downfield chemical shift, typically in the range of 190-200 ppm. The numerous distinct aromatic and aliphatic carbon signals further confirm the complex structure of the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.0 - 8.5 | 110 - 155 |

| Ketone Carbonyl | - | ~195 |

| Amide Carbonyls | - | 165 - 175 |

| Aliphatic Protons | 1.0 - 4.5 | 20 - 70 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound, allowing for the determination of its molecular formula with high accuracy.

The calculated monoisotopic mass of this compound is a critical parameter for its identification. Upon ionization, the molecule can undergo fragmentation, and the resulting fragmentation pattern in the MS/MS spectrum provides valuable structural information, helping to piece together the different components of the molecule.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₄₉H₅₄N₈O₆ |

| Calculated Monoisotopic Mass | 850.4167 g/mol |

| Observed [M+H]⁺ | 851.4246 m/z |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

The most prominent peak would be the C=O stretching vibration of the newly introduced ketone group on the fluorene ring, which typically appears in the region of 1680-1700 cm⁻¹. Other significant absorptions include the N-H stretching of the imidazole (B134444) and benzimidazole rings, the C=O stretching of the amide functionalities, and the C-H stretching of the aromatic and aliphatic portions of the molecule.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amine/Imidazole) | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ketone) | ~1690 |

| C=O Stretch (Amide) | 1640 - 1680 |

| C=N and C=C Stretch (Aromatic) | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores (light-absorbing groups). The extensive conjugated system in this compound, comprising the benzimidazole, imidazole, and fluorenone moieties, acts as a strong chromophore.

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λ_max (nm) |

| Methanol | ~260, ~330 |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from any impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC method is typically employed for a molecule like this compound, using a non-polar stationary phase (such as C18) and a polar mobile phase.

The compound is separated from any related substances or impurities based on its differential partitioning between the stationary and mobile phases. The purity is determined by calculating the area percentage of the main peak in the chromatogram. For accurate quantification, a validated stability-indicating HPLC method is crucial.

Table 5: Representative HPLC Purity Analysis Data for this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 260 nm |

| Retention Time | ~8.5 min |

| Purity (by Area %) | >99.5% |

Gas Chromatography (GC) for Volatile Byproducts Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. In the synthesis of this compound, GC is instrumental in the analysis of volatile byproducts that may be present from the reaction solvents or generated during the chemical transformations. The identification and quantification of these byproducts are crucial for process optimization and ensuring the purity of the final compound.

The synthesis of complex molecules like this compound often involves multiple steps and a variety of organic solvents. These solvents, if not completely removed, can be considered volatile impurities. GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides high sensitivity and selectivity for detecting these residual solvents.

Research Findings:

In a typical synthesis leading to compounds structurally related to this compound, a range of solvents may be employed. These can include, but are not limited to, methanol, acetone, dichloromethane (B109758) (DCM), cyclohexane, and toluene. GC analysis of the crude product mixture can reveal the presence of these solvents. The retention time (RT) of each solvent is a characteristic feature under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate) and is used for its identification.

For instance, a GC method for analyzing residual solvents might utilize a DB-624 capillary column with a temperature gradient program. researchgate.net The retention times for common solvents on such a column are well-documented and can be used to create a reference table for identifying potential volatile byproducts in the synthesis of this compound.

Data Table: Representative GC Retention Times for Common Volatile Byproducts

The following table provides representative retention times for common solvents that could be encountered as volatile byproducts in the synthesis of this compound. These values are illustrative and can vary based on the specific GC conditions.

| Volatile Byproduct (Solvent) | Typical Retention Time (minutes) | Reference |

|---|---|---|

| Methanol | 3.41 | researchgate.net |

| Acetone | 5.23 | researchgate.net |

| Dichloromethane (DCM) | 6.24 | researchgate.net |

| Cyclohexane | 12.14 | researchgate.net |

| Toluene | 18.26 | researchgate.net |

By comparing the chromatogram of a production sample to the retention times of known solvent standards, chemists can identify and quantify the volatile impurities, ensuring they are within acceptable limits for the subsequent synthetic steps or the final product.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to monitor the progress of a chemical reaction. It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture. For the synthesis of this compound, which involves the formation of amide and benzimidazole moieties, TLC is an indispensable tool for real-time reaction tracking.

The principle of TLC is based on the differential partitioning of compounds between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a solid support) and a mobile phase (a solvent or a mixture of solvents). The separation is based on the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. ualberta.ca

Research Findings:

In the synthesis of this compound, the starting materials, such as a carboxylic acid derivative and an amine-containing benzimidazole-fluorene intermediate, will have distinct polarities and therefore different Rf values. As the reaction proceeds to form the amide bond of this compound, a new spot corresponding to the product will appear on the TLC plate. The progress of the reaction can be followed by observing the disappearance of the starting material spots and the intensification of the product spot.

The choice of the mobile phase (eluent) is critical for achieving good separation. A typical eluent system for compounds like this compound might consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The ratio of these solvents is adjusted to obtain optimal separation, where the Rf value of the product is ideally between 0.3 and 0.7. ualberta.ca

Data Table: Representative TLC Rf Values for Reaction Monitoring

This table illustrates hypothetical Rf values for the components of a reaction to synthesize this compound. The actual values depend on the specific structures and the TLC conditions used.

| Compound | Hypothetical Rf Value | Notes |

|---|---|---|

| Starting Material 1 (e.g., Carboxylic Acid) | 0.1 - 0.2 | Typically more polar, lower Rf. |

| Starting Material 2 (e.g., Amine Intermediate) | 0.6 - 0.7 | Polarity can vary based on structure. |

| This compound (Product) | 0.4 - 0.5 | Rf value is intermediate between starting materials. |

By spotting the reaction mixture alongside the starting materials on a TLC plate and developing it in an appropriate solvent system, a chemist can quickly and effectively determine the status of the reaction and decide when it has reached completion.

Formation Pathways of Des Difluoro Keto Ledipasvir As an Impurity/degradant

Process-Related Impurity Formation During Ledipasvir Synthesis

The synthesis of Ledipasvir is a complex multi-step process where the potential for the formation of impurities, including Des-difluoro Keto Ledipasvir, is present at various stages.

Investigation of Reaction Byproducts and Side Reactions

During the synthesis of Ledipasvir, side reactions can lead to the formation of various impurities. One critical step involves the coupling of key intermediates. In this phase, incomplete reactions or the presence of reactive functional groups can result in the generation of byproducts. For instance, the formation of diastereomeric impurities can occur during the preparation of intermediates, which, if not effectively controlled, can carry through to the final drug substance. google.com The complexity of the molecular structure of Ledipasvir, which includes multiple chiral centers, makes it susceptible to the formation of such isomers.

Influence of Starting Materials and Reagent Purity

The purity of starting materials and reagents is a crucial factor in controlling the impurity profile of the final active pharmaceutical ingredient (API). researchgate.net Impurities present in the initial building blocks of the synthesis can react to form new, undesired compounds. For example, the presence of a diastereomer impurity at a concentration of 7-10% has been reported in an intermediate of Ledipasvir, which can be difficult to remove in later stages. google.com The use of high-purity starting materials, as determined by methods like mass balance assessment, is essential for minimizing the formation of such process-related impurities. researchgate.net

Impact of Reaction Conditions (Temperature, pH, Solvents)

The conditions under which the synthesis is carried out play a significant role in the formation of impurities. Temperature, pH, and the choice of solvents can all influence reaction pathways and the generation of byproducts. google.comgoogle.com For example, specific temperature ranges are often required to ensure the desired reaction proceeds efficiently while minimizing side reactions. google.com The use of various organic and inorganic bases, as well as different solvent systems like toluene, acetonitrile, and dichloromethane (B109758), is common in the synthesis of Ledipasvir and its intermediates. google.comgoogle.com The careful control of these parameters is necessary to produce a high-purity final product.

| Parameter | Influence on Impurity Formation | Example from Ledipasvir Synthesis |

| Temperature | Can accelerate side reactions, leading to increased byproduct formation. | Maintaining a reaction mass at 100-102 °C is a specified condition in one synthetic step. google.com |

| pH (Bases) | The type and amount of base can influence which reactions are favored. | Organic bases like triethylamine (B128534) and inorganic bases such as potassium carbonate are used. google.com |

| Solvents | The polarity and reactivity of the solvent can affect reaction pathways. | Solvents such as toluene, acetonitrile, and dichloromethane are employed in various stages. google.comgoogle.com |

Chemical Degradation Pathways of Ledipasvir Leading to Keto Formation

Ledipasvir is susceptible to degradation under certain conditions, leading to the formation of various degradation products, including the keto derivative.

Hydrolytic Degradation Mechanisms and Products

Forced degradation studies have shown that Ledipasvir degrades under hydrolytic conditions, including acidic, alkaline, and neutral environments. nih.govresearchgate.net These studies are crucial for identifying potential degradation products that could form during the shelf life of the drug product. While specific details on the formation of this compound through hydrolysis were not the primary focus of the available literature, the general susceptibility of Ledipasvir to hydrolysis indicates a potential pathway for the formation of various degradants. nih.gov

Oxidative Degradation Processes (e.g., air oxidation, singlet oxygen)

Ledipasvir has been found to be susceptible to oxidative stress. nih.gov Evidence of slow oxidative metabolism has been observed, though the exact mechanism is not fully elucidated. drugbank.com In forced degradation studies, Ledipasvir showed degradation under oxidative conditions. nih.gov This suggests that oxidation, potentially through mechanisms like air oxidation or reaction with reactive oxygen species, could be a pathway for the formation of impurities such as this compound. The formation of an oxidative metabolite, M19, has been identified, accounting for a small percentage of the administered dose. drugbank.com Advanced oxidation processes are known to degrade various pharmaceuticals, often involving reactive species that can lead to hydroxylation, dealkylation, and other oxidative reactions. mdpi.com

| Degradation Condition | Effect on Ledipasvir | Identified Products/Observations |

| Hydrolytic (Acid, Alkaline, Neutral) | Degrades nih.gov | Formation of eight novel degradation products observed in forced degradation studies. nih.gov |

| Oxidative | Degrades nih.gov | Slow oxidative metabolism observed; an oxidative metabolite (M19) has been identified. drugbank.com |

Photolytic Degradation Pathways and Photoproducts

The susceptibility of Ledipasvir to light has been a subject of investigation, with some studies initially suggesting its stability under photolytic conditions as per ICH Q1(R2) guidelines. nih.gov However, more recent research has demonstrated that Ledipasvir is, in fact, susceptible to degradation under photolytic stress. ijsrtjournal.comresearchgate.net One study explicitly found that major degradation of Ledipasvir occurs under photolytic stress, leading to the formation of a novel impurity, designated as impurity F. nih.gov While the study did not definitively identify this impurity as this compound, the conditions of its formation are indicative of a photolytic degradation pathway.

Photodegradation studies are typically conducted by exposing a solution of the drug substance to a light source that mimics the UV and visible spectrum of sunlight. The conditions can be controlled for light intensity, temperature, and duration of exposure to simulate various storage and handling scenarios. The degradation products are then separated and identified using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). nih.govresearchgate.net

The formation of this compound as a photoproduct suggests a complex series of reactions initiated by the absorption of light energy by the Ledipasvir molecule, specifically targeting the difluorofluorene moiety.

Table 1: Summary of Photolytic Degradation Studies on Ledipasvir

| Stress Condition | Observation | Key Findings | Reference |

| Photolytic (ICH Q1B) | Conflicting reports; initially reported as stable, later found to be labile. | Significant degradation observed under photolytic stress, leading to the formation of novel impurities. | nih.govijsrtjournal.com |

| UV and Visible Light | Degradation of Ledipasvir | Formation of multiple degradation products, including a major novel impurity (Impurity F). | nih.gov |

This table is generated based on available research findings. Specific quantitative data on the yield of this compound under these conditions is not publicly available.

Mechanistic Insights into Defluorination and Ketone Formation

The transformation of Ledipasvir into this compound involves two key chemical changes: the removal of two fluorine atoms (defluorination) and the oxidation of the 9-position of the fluorene (B118485) ring to a ketone. These transformations are underpinned by complex mechanistic pathways.

The initiation of the degradation process is likely a photo-induced electron transfer (PET) or homolytic cleavage of the C-F bond. Upon absorption of photons, the difluorofluorene moiety of Ledipasvir can be excited to a higher energy state. This excited state can then undergo single electron transfer (SET) to form a radical cation. ijsrtjournal.com The formation of such radical intermediates is a common mechanism in the photodegradation of various pharmaceutical compounds. nih.govresearchgate.net

The resulting radical cation is highly reactive and can participate in a cascade of subsequent reactions. The C-F bond, while generally strong, can be weakened in the radical cation state, making it susceptible to cleavage. ijsrtjournal.comdntb.gov.ua The presence of atmospheric oxygen can lead to the formation of reactive oxygen species (ROS), such as superoxide (B77818) radicals, which can further promote the degradation process.

Following the initial electronic excitation and potential radical formation, nucleophilic attack is a plausible next step in the defluorination process. Water molecules, often present in pharmaceutical formulations or as atmospheric moisture, can act as nucleophiles. The carbon atom attached to the fluorine is electron-deficient and becomes a target for nucleophilic attack, especially if the molecule is in an excited state or has formed a radical cation.

This nucleophilic attack can proceed through a substitution reaction, where the fluorine atom is replaced by a hydroxyl group. A subsequent elimination of the second fluorine atom and the hydrogen from the hydroxyl group could then occur, leading to the formation of a ketone. Alternatively, a stepwise process involving the formation of a diol intermediate followed by oxidation is also conceivable.

The difluorofluorene group is the primary site of the transformation leading to this compound. The 9-position of the fluorene ring is particularly reactive. The initial photolytic event likely involves the difluorinated carbon.

One proposed pathway involves the photo-oxidation of the fluorene moiety. The absorption of light can lead to the formation of an excited singlet or triplet state. This excited molecule can then react with molecular oxygen to form a peroxide intermediate at the 9-position. The subsequent decomposition of this peroxide, potentially facilitated by the presence of protons or other reactive species, would lead to the formation of the ketone group.

Table 2: Proposed Mechanistic Steps in the Formation of this compound

| Step | Proposed Mechanism | Intermediate/Product |

| 1. Photoexcitation | Absorption of UV/Visible light by the difluorofluorene moiety. | Excited state Ledipasvir |

| 2. Electron Transfer/Radical Formation | Single Electron Transfer (SET) to form a radical cation. | Ledipasvir radical cation |

| 3. Nucleophilic Attack | Attack by water or other nucleophiles on the carbon bearing the fluorine atoms. | Hydroxylated intermediate |

| 4. Defluorination | Cleavage of the C-F bonds, potentially through a series of substitution and elimination reactions. | Defluorinated intermediate |

| 5. Oxidation | Oxidation of the 9-position of the fluorene ring. | Keto group formation |

| 6. Final Product | Combination of defluorination and ketone formation. | This compound |

This table represents a hypothesized reaction pathway based on established chemical principles and is subject to further experimental verification.

Analytical Methodologies for Detection and Quantification in Research Samples

Development and Validation of Chromatographic Methods

The cornerstone of analyzing Des-difluoro Keto Ledipasvir lies in the development of precise and reliable chromatographic methods capable of separating it from the parent drug, Ledipasvir, and other related substances.

Reverse-Phase HPLC Method Development for Resolution and Sensitivity

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent technique for the analysis of Ledipasvir and its impurities, and it is the logical starting point for developing a method for this compound. wisdomlib.orgijpsr.com The goal is to achieve a high-resolution separation with excellent sensitivity.

A typical stability-indicating RP-HPLC method would be developed on a C18 or C8 column. nih.govnih.gov Gradient elution is often preferred to effectively separate a range of impurities with different polarities. nih.govnih.gov The mobile phase commonly consists of an aqueous component, such as a phosphate buffer or ammonium formate buffer, and an organic modifier like acetonitrile or methanol. ijpsr.comnih.gov

Key Developmental Parameters:

Column: A high-efficiency C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for providing the necessary resolving power. ijpsr.com

Mobile Phase: A gradient elution starting with a higher aqueous phase composition and moving towards a higher organic phase composition is generally effective. For instance, a mobile phase starting with 65% 50 mM ammonium formate (pH 3.5) and 35% acetonitrile, gradually changing to 20:80 over a set time. nih.gov

Flow Rate: A flow rate of 1.0 to 1.2 mL/min is typical to ensure good separation without excessive run times. nih.govnih.gov

Detection: UV detection is standard, with wavelengths around 325-332 nm often being optimal for Ledipasvir and its chromophoric impurities. nih.govnih.gov

The method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijpsr.comnih.gov For impurities, the LOD and LOQ are critical and are often in the range of 0.01% and 0.03% relative to the active pharmaceutical ingredient (API) concentration, respectively. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis | Parameter | Condition | | :--- | :--- | | Stationary Phase | Waters XSelect C18, 250 x 4.6 mm, 5 µm | | Mobile Phase A | 50 mM Ammonium Formate (pH 3.5) | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 35 | | | 20 | 80 | | | 25 | 80 | | | 26 | 35 | | | 30 | 35 | | Flow Rate | 1.2 mL/min | | Column Temperature | 35 °C | | Detection Wavelength | 325 nm | | Injection Volume | 10 µL |

Normal-Phase HPLC for Complementary Separations

While less common for pharmaceutical impurity profiling, Normal-Phase HPLC (NP-HPLC) can offer a complementary separation mechanism to RP-HPLC, particularly for isomers that are difficult to resolve in reverse-phase systems. The separation in NP-HPLC is based on polarity, utilizing a polar stationary phase (like silica) and a non-polar mobile phase. This can be advantageous for separating compounds with subtle differences in their polar functional groups.

Chiral Chromatography for Stereoisomeric Purity Assessment

Ledipasvir is a chiral molecule, and it is plausible that this compound could also exist as different stereoisomers. As enantiomers can have different pharmacological and toxicological profiles, assessing stereoisomeric purity is crucial. nih.govnih.gov Chiral chromatography is the definitive method for this purpose. wvu.edu

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for their broad applicability in separating a variety of chiral compounds. nih.gov The development of a chiral method would involve screening different CSPs and mobile phases (often mixtures of alkanes and alcohols) to find the optimal conditions for resolving the stereoisomers of this compound.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of pharmaceutical impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of impurities at trace levels. ijprajournal.comresolvemass.ca Its high sensitivity and specificity make it ideal for analyzing complex research samples. resolvemass.ca An LC method similar to the one described for RP-HPLC would be coupled to a mass spectrometer.

For structural confirmation of this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) would be used to generate a fragmentation pattern, or a "fingerprint," of the molecule. nih.gov This fragmentation pattern is unique to the compound's structure and can be used for definitive identification, even when a reference standard is unavailable. nih.gov

In a quantitative context, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity for detecting and quantifying minute amounts of the impurity. nih.gov

Table 2: Representative LC-MS/MS Parameters for this compound

| Parameter | Condition |

|---|---|

| Chromatography | As per RP-HPLC method in Table 1 |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| MS Mode | High-Resolution Mass Spectrometry (for identification) |

| Multiple Reaction Monitoring (for quantification) | |

| Precursor Ion (m/z) | [M+H]⁺ of this compound |

| Product Ions (m/z) | Specific fragments for confirmation and quantification |

| Collision Energy | Optimized for characteristic fragmentation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While this compound itself is not expected to be sufficiently volatile for Gas Chromatography (GC) analysis, GC-MS is a critical technique for the identification and quantification of volatile and semi-volatile impurities that may be present in a research sample. mdpi.com This includes residual solvents from the synthesis process. Headspace GC-MS is a particularly common and effective technique for this purpose, as it allows for the analysis of volatile compounds without interference from the non-volatile sample matrix. ijprajournal.com

Spectrophotometric Methods for Screening and Purity Assessment

Spectrophotometric techniques offer rapid and non-destructive methods for the preliminary screening and purity assessment of this compound.

UV-Vis Spectroscopy in Purity Studies

UV-Vis spectroscopy is frequently employed to assess the purity of this compound by comparing the absorbance spectrum of a sample to that of a highly purified reference standard. The presence of impurities can lead to alterations in the shape of the spectrum, shifts in the wavelength of maximum absorbance (λmax), and changes in the absorptivity. A common approach involves dissolving the compound in a suitable solvent, such as methanol or acetonitrile, and recording the spectrum over a specific wavelength range.

| Parameter | Typical Value/Observation |

| Solvent | Methanol, Acetonitrile |

| λmax | Dependent on the specific chromophores within the molecule |

| Purity Indication | Superimposable spectra between sample and standard indicate high purity. |

| Impurity Indication | Deviations in spectral shape, λmax, or absorbance values suggest the presence of impurities. |

Advanced Spectrophotometric Techniques (e.g., Derivative Spectroscopy)

To enhance the resolution of overlapping spectral bands and to detect minor impurities, advanced techniques like derivative spectroscopy can be applied. The first or second derivative of the absorbance spectrum can reveal subtle spectral features that are not apparent in the zero-order spectrum. This can be particularly useful for identifying and, in some cases, quantifying impurities that have similar absorption profiles to the main compound.

Impurity Profiling and Quantification Strategies

The identification and quantification of impurities are critical aspects of the chemical synthesis and development of this compound for research purposes.

Method Development for Impurity Identification and Quantification

The development of robust analytical methods is essential for creating a comprehensive impurity profile. This typically involves a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is a cornerstone for separating, identifying, and quantifying impurities.

A general workflow for method development includes:

Forced degradation studies: To intentionally generate potential impurities under various stress conditions (e.g., acid, base, oxidation, heat, light).

Chromatographic method development: To achieve optimal separation of the main compound from all potential impurities.

Impurity identification: Using techniques like MS/MS and high-resolution mass spectrometry (HRMS) to elucidate the structures of the separated impurities.

Method validation: To ensure the method is accurate, precise, linear, and robust for the quantification of identified impurities, as per established guidelines.

Analytical Quality Control Applications in Research Synthesis

Once a validated impurity profiling method is in place, it becomes an integral part of the analytical quality control strategy during the research and synthesis of this compound. It is used to:

Theoretical and Computational Chemistry of Des Difluoro Keto Ledipasvir

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity and spectroscopic parameters of molecules like Des-difluoro Keto Ledipasvir. These methods, grounded in quantum mechanics, provide insights that are often difficult to obtain through experimental means alone.

The electronic structure of this compound can be investigated using methods like Density Functional Theory (DFT). Such calculations reveal the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These electronic properties are key to understanding the molecule's reactivity.

The HOMO-LUMO gap is a critical parameter for assessing chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For a complex molecule like this compound, the presence of multiple heteroatoms (nitrogen and oxygen) and conjugated systems influences these frontier orbitals. The keto group, in particular, acts as an electron-withdrawing group, which can affect the electron density across the fluorene (B118485) and benzimidazole (B57391) moieties.

Reactivity descriptors, derived from quantum chemical calculations, can predict sites susceptible to nucleophilic or electrophilic attack. For this compound, the carbonyl carbon of the keto group and the nitrogen atoms within the imidazole (B134444) and benzimidazole rings are expected to be key reactive sites.

Table 1: Hypothetical Electronic Properties of this compound (Calculated using DFT)

| Property | Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Reflects the chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

Note: The data in this table is illustrative and represents typical values for similar organic molecules, as specific experimental or computational results for this compound are not publicly available.

Quantum chemical calculations are powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, one can predict the ¹H and ¹³C NMR spectra. These predictions are invaluable for confirming the structure of impurities like this compound, especially when isolating pure samples for experimental analysis is challenging.

The accuracy of these predictions depends on the chosen computational method and basis set. researchgate.net For large molecules, a balance between accuracy and computational cost is necessary. Comparing the predicted NMR spectra with experimental data of related compounds, such as Ledipasvir, can aid in the structural elucidation of this compound.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbons in a Keto-Containing Fragment (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 195.2 | 196.0 |

| Aromatic Carbon (ortho to C=O) | 130.5 | 131.2 |

| Aromatic Carbon (meta to C=O) | 128.9 | 129.5 |

| Aromatic Carbon (para to C=O) | 133.7 | 134.1 |

Note: This table provides an illustrative comparison for a representative fragment. The predicted values are hypothetical and demonstrate the typical accuracy of modern DFT calculations.

Molecular Modeling and Conformational Analysis

This compound is a large and flexible molecule with numerous rotatable bonds. This flexibility gives rise to a vast number of possible conformations. Energy minimization techniques are used to find the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface.

To explore the conformational landscape more broadly, conformational sampling methods are employed. These methods, which can include systematic searches or stochastic approaches like Monte Carlo simulations, aim to identify various low-energy conformations that the molecule can adopt. Understanding these different conformations is important as they can have different biological activities or physical properties.

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound. By simulating the movements of the atoms over time, MD provides insights into the molecule's flexibility, conformational changes, and interactions with its environment (e.g., a solvent).

For this compound, MD simulations can reveal how different parts of the molecule move in relation to each other and how it might adapt its shape to fit into a binding site of a protein, such as the HCV NS5A protein. These simulations can highlight key intramolecular interactions, like hydrogen bonds, that stabilize certain conformations.

Reaction Pathway Modeling for Formation Mechanisms

Understanding how this compound is formed is important for controlling its presence as an impurity in the synthesis of Ledipasvir. Computational modeling can be used to investigate the potential reaction pathways leading to its formation.

One plausible pathway for the formation of the keto group is through the oxidation of a precursor molecule. Theoretical modeling can be used to calculate the activation energies and reaction energies for different proposed mechanisms. By identifying the transition states and intermediates along a reaction coordinate, researchers can determine the most likely pathway.

For instance, the formation of the keto group in this compound could potentially arise from the oxidation of a secondary alcohol precursor. Quantum chemical calculations can be used to model this transformation, providing insights into the feasibility of the reaction under various conditions. Such studies are crucial for developing strategies to minimize the formation of this impurity during manufacturing. The study of keto-enol tautomerism through quantum chemical calculations can also provide insights into the stability and reactivity of the keto form compared to its enol counterpart. researchgate.netresearchgate.net

An article focusing on the requested aspects of "this compound" cannot be generated at this time. Extensive searches for specific, in-depth research on the theoretical and computational chemistry of this particular compound have not yielded the necessary scientific data to address the user's detailed outline.

The required information, including transition state analysis for degradation pathways, simulation of synthetic steps, byproduct formation, and specific structure-reactivity relationships, is not available in publicly accessible scientific literature. Without this foundational research, it is not possible to produce a thorough, informative, and scientifically accurate article that adheres to the user's strict requirements for detailed research findings and data tables.

Further research into the broader topics of keto-containing antiviral compounds or degradation pathways of similar molecules could be conducted, but this would fall outside the user's explicit instruction to focus solely on "this compound." To maintain the integrity and scientific accuracy of the response, no article will be generated without the appropriate source material.

Research Implications and Future Directions

Importance of Impurity Research in Pharmaceutical Development (General Chemical Aspects)

The investigation of impurities is a cornerstone of pharmaceutical development, driven by the understanding that even minute quantities of unintended chemical entities can have significant consequences. veeprho.com Impurities can arise from numerous sources, including the starting materials, intermediates, and by-products of the synthetic process, as well as from degradation of the API over time. veeprho.comaquigenbio.com The presence of these unwanted chemicals may alter the physical and chemical properties of the drug substance, potentially leading to reduced shelf life and incompatibilities with other substances. ganeshremedies.com

From a chemical standpoint, impurity profiling is essential for several reasons:

Process Optimization: By identifying and understanding the formation pathways of impurities, chemists can refine synthetic routes to minimize their generation. aquigenbio.com This not only enhances the purity of the API but also contributes to more efficient and cost-effective manufacturing processes. aquigenbio.com

Ensuring Drug Efficacy: The presence of impurities can diminish the potency of the active ingredient, thereby compromising its therapeutic effect. aquigenbio.com A thorough chemical analysis ensures that the API meets the required purity specifications.

Stability and Degradation Pathways: Impurity research helps to identify potential degradation products that may form under various storage conditions. globalpharmatek.com This knowledge is crucial for establishing appropriate storage protocols and determining the shelf life of the drug product. globalpharmatek.com

Regulatory Compliance: Global regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent guidelines for the control of impurities in pharmaceuticals. aquigenbio.comnih.gov Comprehensive impurity profiling is a mandatory component of the drug approval process, ensuring public health and safety. aquigenbio.comglobalpharmatek.com

Potential for Utilizing Des-difluoro Keto Ledipasvir in Further Chemical Studies

While often viewed as undesirable by-products, impurities like this compound can serve as valuable tools in chemical research. aquigenbio.com The characterization and availability of this specific impurity open several avenues for further investigation:

Reference Standard: The isolated and purified this compound can be used as a reference standard for the development and validation of analytical methods. These methods are crucial for the routine quality control of Ledipasvir batches, allowing for the accurate detection and quantification of this impurity.

Understanding Reaction Mechanisms: The structure of this compound, which features a ketone group in place of the difluoro-fluorene moiety of Ledipasvir, provides insights into the potential side reactions occurring during the synthesis of the parent drug. molcan.comnih.gov Studying its formation can help elucidate the reaction mechanisms and identify critical process parameters that may lead to its generation. This knowledge is instrumental in controlling the impurity levels in the final product.

Synthetic Precursor: Depending on its chemical reactivity, this compound could potentially be utilized as a starting material or intermediate for the synthesis of other novel compounds or Ledipasvir analogs. This approach can be a part of exploring the structure-activity relationships of related chemical entities.

Probing for Other Impurities: The identification of this compound can prompt a more in-depth investigation into the synthesis process of Ledipasvir to search for other related, yet unknown, impurities. This contributes to a more comprehensive understanding of the impurity profile of the drug.

Methodological Advancements in Characterization and Analytical Chemistry

The detection, identification, and quantification of impurities at trace levels necessitate the use of sophisticated analytical techniques. The field of analytical chemistry has witnessed significant advancements, providing powerful tools for impurity profiling. biomedres.usbiomedres.us

Modern analytical approaches for characterizing impurities like this compound often involve a combination of chromatographic and spectroscopic methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating complex mixtures. biomedres.us Its ability to separate non-volatile and thermally unstable compounds makes it highly suitable for the analysis of pharmaceutical impurities. biomedres.us

Mass Spectrometry (MS): MS is increasingly used for impurity analysis due to its high sensitivity and specificity. biomedres.us When coupled with chromatographic techniques, such as in Liquid Chromatography-Mass Spectrometry (LC-MS), it allows for the precise determination of the molecular weight of impurities, aiding in their structural elucidation. biomedres.us High-Resolution Mass Spectrometry (HRMS) offers even greater accuracy in mass determination. apacsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an invaluable tool for the definitive structural characterization of organic molecules. biomedres.us It provides detailed information about the molecular structure, which is essential for confirming the identity of an impurity.

Hyphenated Techniques: The combination of separation and spectroscopic techniques, known as hyphenated techniques, is particularly powerful for impurity profiling. biomedres.usbiomedres.us Techniques such as LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS), and LC-NMR are routinely employed to separate and identify impurities in complex pharmaceutical samples. nih.gov

The continuous development of these analytical methods, including advancements in stationary phases for chromatography and the increasing sensitivity of detectors, enables the detection and characterization of impurities at ever-lower concentrations. biomedres.uspharmafocusasia.com

Future Theoretical Investigations into Related Chemical Systems and Transformations

Beyond experimental work, theoretical and computational chemistry can provide profound insights into the formation and properties of impurities like this compound. Future theoretical investigations could focus on several key areas:

Reaction Pathway Modeling: Computational quantum mechanics can be used to model the potential energy surfaces of the chemical reactions involved in the synthesis of Ledipasvir. This can help to identify the transition states and intermediates leading to the formation of this compound, providing a theoretical basis for the observed impurity profile.

Predicting Reactivity and Stability: Theoretical calculations can be employed to predict the chemical reactivity and stability of this compound and other related compounds. This information can guide further experimental studies on its potential use as a synthetic precursor or its degradation pathways.

Spectroscopic Prediction: Computational methods can be used to predict the spectroscopic properties (e.g., NMR and IR spectra) of proposed impurity structures. These predicted spectra can then be compared with experimental data to aid in the identification and confirmation of unknown impurities.

Exploring Structure-Property Relationships: Theoretical studies can be used to investigate the structure-property relationships within a series of related compounds. For example, by systematically modifying the structure of this compound in silico, it may be possible to predict how these changes would affect its chemical and physical properties.

Such theoretical investigations, when used in conjunction with experimental data, can accelerate the process of impurity identification, facilitate the optimization of synthetic processes, and contribute to a deeper understanding of the underlying chemistry of complex pharmaceutical systems.

Q & A

Q. What are the established synthetic pathways for Des-difluoro Keto Ledipasvir, and how do they compare in efficiency?

The synthesis involves multistep routes, including late-stage cyclopropanation and difluorination, achieving an overall 20% yield in 8 steps. A copper electrode-based method accelerates reactions 20–50× compared to batch processes, enabling rapid intermediate preparation. Researchers should prioritize catalyst screening (e.g., copper electrodes) and reaction condition optimization (temperature, solvent) to reduce step count and improve scalability .

Q. What is the mechanism of action of this compound against HCV?

Ledipasvir inhibits the HCV NS5A protein, critical for viral replication and assembly. Its keto-difluoro modification enhances binding affinity to NS5A, reducing conformational flexibility. Methodologically, target engagement is validated via resistance profiling (e.g., Y93H mutation studies) and in vitro replication assays using HCV subgenomic replicons .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

HPLC and spectrofluorimetry are standard. A validated micellar spectrofluorimetric method (Tween-20 micellar system, pH 5.0) enhances ledipasvir’s fluorescence by 500%, achieving a linear range of 0.1–2.0 µg/mL with LOD 0.028 µg/mL. Method validation follows ICH guidelines, including selectivity tests in human plasma and dosage forms .

Q. What clinical efficacy data support this compound in HCV genotype 1?

Phase 3 trials (ION-2, ION-3) show sustained virologic response (SVR) rates of 94–99% in treatment-naïve and experienced patients. For genotype 1a, 12-week ledipasvir/sofosbuvir regimens achieve ≥94% SVR, with ribavirin addition showing no significant benefit. Researchers should design trials stratified by fibrosis stage and prior treatment history .

Q. How does this compound interact with antiretroviral therapies?

Ledipasvir inhibits P-glycoprotein (P-gp) and BCRP, increasing tenofovir exposure (AUC↑30–80%) when co-administered with TDF, risking renal toxicity. Methodological mitigation includes pharmacokinetic monitoring via LC-MS/MS and avoiding ritonavir-boosted regimens. In vitro transporter inhibition assays (Caco-2 cells) are critical for preclinical interaction profiling .

Advanced Research Questions

Q. How can synthetic yields of this compound intermediates be optimized?

Late-stage fluorination efficiency depends on electrophilic fluorinating agents (e.g., Selectfluor) and solvent polarity. A design of experiments (DoE) approach with response surface methodology (RSM) optimizes temperature, catalyst loading, and reaction time. Evidence shows cyclopropanation steps benefit from chiral auxiliaries to control stereochemistry .

Q. What strategies mitigate drug-drug interactions when combining ledipasvir with P-gp inducers?

Co-administration with P-gp inducers (e.g., rifampin) reduces ledipasvir exposure (AUC↓34%). Advanced protocols use physiologically based pharmacokinetic (PBPK) modeling to predict dose adjustments. Clinical studies monitor trough concentrations and employ therapeutic drug monitoring (TDM) to maintain efficacy .

Q. How can multivariate chemometric models improve analytical quantification of ledipasvir in complex matrices?

Genetic algorithm-partial least squares (GA-PLS) and artificial neural networks (ANN) enhance precision in spectral overlapping scenarios. For ledipasvir/sofosbuvir mixtures, GA-PLS reduces prediction errors by 15% compared to traditional PLS. Validation includes accuracy profiles and β-expectation tolerance intervals .

Q. What molecular mechanisms underlie HCV resistance to this compound?

NS5A resistance-associated variants (RAVs) like Y93H and L31M reduce binding affinity by disrupting hydrogen bonds. Advanced studies employ reverse genetics to engineer mutant replicons and surface plasmon resonance (SPR) to measure binding kinetics. Cross-resistance profiling against other NS5A inhibitors (e.g., daclatasvir) informs combination therapy design .

Q. How is pharmacokinetic modeling applied to optimize ledipasvir dosing in special populations?

Population PK models incorporating covariates (e.g., hepatic impairment, CYP polymorphisms) predict AUC changes. Non-linear mixed-effects modeling (NONMEM) identifies that renal clearance (CLr) of sofosbuvir’s metabolite GS-331007 remains unaffected, allowing standard dosing in renal impairment. Clinical validation uses sparse sampling in phase Ib trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.